8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline
Description
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
8-[(3-chlorophenyl)methoxy]-2-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-18-8-4-6-16(14-18)15-25-19-9-5-7-17-10-11-20(23-21(17)19)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSTWLUZPBLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution with 3-Chlorobenzyl Group: The quinoline core is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorobenzyl group.
Introduction of Piperidine Ring: Finally, the compound is reacted with piperidine under reflux conditions to attach the piperidine ring to the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline has shown potential as a therapeutic agent in various diseases:
- Antimicrobial Activity: Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been evaluated for activity against bacteria and fungi, showing promising results in inhibiting microbial growth .
- Anticancer Properties: The compound's structure allows it to interact with biological targets involved in cancer progression. Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms .
Neuropharmacology
Research indicates that derivatives of this compound may possess neuroprotective properties:
- Cholinesterase Inhibition: The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that certain analogs exhibit IC50 values indicating effective inhibition .
- Potential in Alzheimer's Disease Treatment: The integration of piperidine and quinoline moieties has led to the development of hybrid molecules aimed at treating Alzheimer's disease by enhancing cholinergic function .
| Compound | Target Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 9.68 | |
| Compound B | BuChE Inhibition | 11.59 | |
| Compound C | Antimicrobial Activity | <20 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various quinoline derivatives, including those similar to this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-negative bacteria, suggesting structural modifications could optimize efficacy .
Case Study 2: Neuroprotective Potential
Research focusing on cholinesterase inhibitors highlighted the effectiveness of quinoline derivatives in preventing neurodegeneration. The study utilized molecular docking techniques to confirm binding affinities within enzyme active sites, supporting the compound's potential as a lead for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperidine: A simpler compound featuring the piperidine ring.
Uniqueness
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core, 3-chlorobenzyl group, and piperidine ring makes it a versatile compound for various applications.
Biological Activity
8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound's structure features a quinoline core substituted with a 3-chlorobenzyl group and a piperidine ring. The synthesis typically involves several steps:
- Formation of the Quinoline Core : Achieved through the Skraup synthesis.
- Substitution with 3-Chlorobenzyl Group : Reacting quinoline with 3-chlorobenzyl chloride.
- Introduction of Piperidine Ring : Reaction with piperidine under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction may inhibit their activity, leading to various biological effects, including apoptosis in cancer cells and antimicrobial effects against pathogens .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit PIM-1 kinase, which is involved in cancer cell proliferation and survival. In vitro tests on various cancer cell lines have demonstrated significant cytotoxicity, particularly against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-468) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 | 15.2 | PIM-1 kinase inhibition |
| MDA-MB-468 | 12.5 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on Prostate Cancer Cells : A study demonstrated that this compound induced apoptosis in PC-3 cells through caspase activation pathways, highlighting its potential as a therapeutic agent in prostate cancer treatment .
- Antimicrobial Testing : In another study, the compound was tested against clinical isolates of E. coli, showing significant antibacterial activity that could lead to new treatments for resistant strains .
Comparative Analysis
When compared to other quinoline derivatives, such as chloroquine and other piperidine-containing compounds, this compound exhibits unique properties due to its specific substitution pattern. This uniqueness contributes to its enhanced biological activities.
| Compound | Activity Type | Notable Properties |
|---|---|---|
| Chloroquine | Antimalarial | Well-studied but limited spectrum |
| This compound | Anticancer/Antimicrobial | Broad-spectrum activity |
Q & A
Basic Research Questions
Q. How can the synthetic route for 8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline be optimized for reproducibility?
- Methodology : Begin with nucleophilic substitution of 8-hydroxyquinoline using 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Introduce the piperidine moiety via a Buchwald-Hartwig coupling or Ullmann-type reaction with 1-iodopiperidine. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC and HPLC. Critical parameters include reaction temperature (80–120°C), catalyst loading (e.g., Pd(OAc)₂ for coupling), and inert atmosphere maintenance .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology : Use a combination of ¹H NMR (CDCl₃ or DMSO-d₆) to verify aromatic protons (δ 7.2–8.5 ppm), the 3-chlorobenzyloxy group (δ ~5.3 ppm for OCH₂), and piperidine protons (δ 1.5–3.0 ppm). ¹³C NMR confirms carbonyl/aromatic carbons. IR spectroscopy identifies C-O-C stretches (~1250 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). For complex spectra, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Methodology : Test solubility in DMSO (stock solution), PBS, and cell culture media. Monitor stability via HPLC over 24–72 hours under assay conditions (e.g., pH 7.4, 37°C). For hydrophobic compounds, use surfactants (e.g., Tween-80) or cyclodextrins. Stability studies should include light exposure, temperature variations, and freeze-thaw cycles .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology : Assess pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS in plasma/tissue homogenates. Evaluate metabolic stability using liver microsomes. If poor absorption is observed, modify formulation (e.g., nanoencapsulation) or synthesize prodrugs (e.g., ester derivatives). Cross-validate in vitro assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay artifacts .
Q. What strategies can address low yield in the final coupling step of the synthesis?
- Methodology : Screen alternative catalysts (e.g., Xantphos/Pd₂(dba)₃ for Buchwald-Hartwig) and solvents (toluene vs. DMF). Optimize stoichiometry (1.2–1.5 equiv piperidine derivative) and reaction time (12–48 hours). Additives like CuI or TBAB may enhance reactivity. For stubborn reactions, employ microwave-assisted synthesis (100–150°C, 30–60 min) to accelerate kinetics .
Q. How can regioselectivity challenges in functionalizing the quinoline core be mitigated?
- Methodology : Use directing groups (e.g., -OMe or -NH₂) at specific positions to control electrophilic substitution. For C-H activation, employ Pd/norbornene catalysts or photoredox conditions. Computational modeling (DFT) predicts reactive sites based on electron density maps. Validate predictions via X-ray crystallography of intermediates .
Q. What analytical approaches resolve discrepancies between theoretical and observed NMR data?
- Methodology : Re-examine sample purity via HPLC-MS. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to shift overlapping peaks. For complex splitting patterns, apply ¹H-¹H COSY or NOESY to assign coupling relationships. Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
